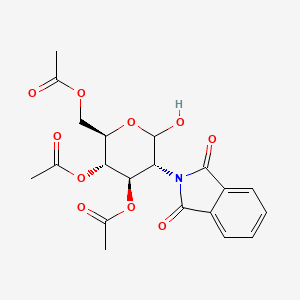

3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose

Vue d'ensemble

Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is a multifaceted biomedical compound. It serves as a versatile glycosylation and glucosylation recompound .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one method involves the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate and tetramethylurea . Another method involves the mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride .Molecular Structure Analysis

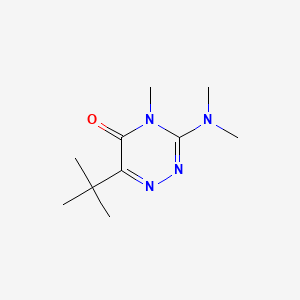

The molecular structure of this compound has been confirmed through crystallographic analysis. The analysis confirmed the β-anomeric configuration and showed an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The compound contains a total of 54 bonds, including 33 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 esters (aliphatic), 1 imide (-thio), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

The compound has been used as a biological material or organic compound for life science-related research . It has been used as an intermediate in the synthesis of oligosaccharide haptens of Streptococci Group A cell-wall polysaccharides and in a synthetic program aimed at gangliotriosylceramide, a tumor-specific cell-surface marker .Physical And Chemical Properties Analysis

The compound is a powder with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O. It has a composition of carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Applications De Recherche Scientifique

Antitubercular and Antibacterial Activities

This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate , which has shown promising antitubercular and antibacterial activities . The compound’s antitubercular activity was particularly effective against Mycobacterium tuberculosis H37Rv .

Synthesis of Oligosaccharides

The compound acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This makes it a valuable resource in the field of carbohydrate chemistry.

Pharmacological Compound Formulation

By virtue of its distinctive molecular configuration, this compound unlocks unprecedented avenues for the formulation of pharmacological compounds . These are honed to counter enzymatic aberrations linked to deleterious ailments like cancer and diabetes .

Antibacterial Activity

The compound has been used to synthesize conjugates with alkyl phosphates, which have shown antibacterial activity . The conjugates with a cetyl substituent demonstrated the highest antibacterial activity in vitro towards S. aureus and B. cereus .

Antimycobacterial Agents

The compound has been used in the synthesis of antimycobacterial agents . Inhibition of peptidoglycan synthesis, which is crucial for the survival of bacteria and mycobacteria, results in the lysis of bacterial cells .

Synthesis of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol

The compound is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound has potential applications in the field of medicinal chemistry.

Orientations Futures

Given its role in the synthesis of complex carbohydrates and its applications in life science research, this compound has potential for further exploration in the field of biomedicine . Its structure and reactivity unlock unparalleled opportunities for synthesizing complex carbohydrates in the service of defeating multifarious pathologies .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO10/c1-9(22)28-8-14-16(29-10(2)23)17(30-11(3)24)15(20(27)31-14)21-18(25)12-6-4-5-7-13(12)19(21)26/h4-7,14-17,20,27H,8H2,1-3H3/t14-,15-,16-,17-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMUDSSZBIYPEM-UFMXMSTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448629 | |

| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |

CAS RN |

72858-55-0 | |

| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

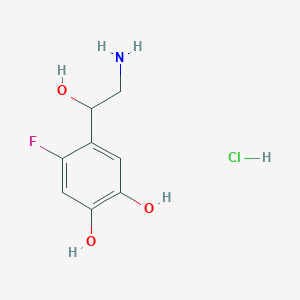

![1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine](/img/structure/B1624517.png)

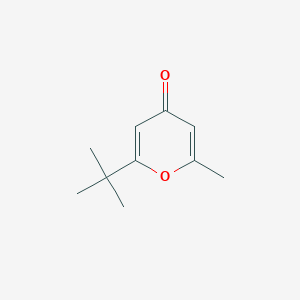

![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)

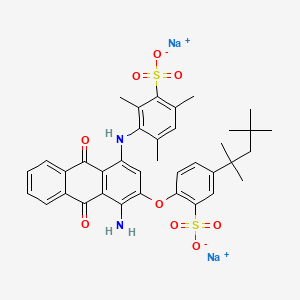

![2-[6-(Methylamino)-2-pyridyl]ethan-1-ol](/img/structure/B1624529.png)